Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate

physicochemical profiling ADME prediction lead optimization

Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate (CAS 1251551-87-7, PubChem CID is a fully synthetic small molecule belonging to the arylthiazolyl piperidine class. It features a 4-cyclopropylthiazole moiety linked via a methoxy bridge to a benzamide core, which is further conjugated to an N-ethylcarboxylate-substituted piperidine ring (molecular formula C22H27N3O4S, MW 429.5 g/mol).

Molecular Formula C22H27N3O4S
Molecular Weight 429.54
CAS No. 1251551-87-7
Cat. No. B2571482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate
CAS1251551-87-7
Molecular FormulaC22H27N3O4S
Molecular Weight429.54
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4
InChIInChI=1S/C22H27N3O4S/c1-2-28-22(27)25-11-9-17(10-12-25)23-21(26)16-5-7-18(8-6-16)29-13-20-24-19(14-30-20)15-3-4-15/h5-8,14-15,17H,2-4,9-13H2,1H3,(H,23,26)
InChIKeyMWNWITRCNPHVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate (CAS 1251551-87-7): Physicochemical Identity and Structural Classification


Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate (CAS 1251551-87-7, PubChem CID 52417336) is a fully synthetic small molecule belonging to the arylthiazolyl piperidine class [1]. It features a 4-cyclopropylthiazole moiety linked via a methoxy bridge to a benzamide core, which is further conjugated to an N-ethylcarboxylate-substituted piperidine ring (molecular formula C22H27N3O4S, MW 429.5 g/mol). Computed physicochemical descriptors include XLogP3 = 3.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, and topological polar surface area = 109 Ų [2]. The compound is catalogued primarily as a research chemical and has been associated in preliminary vendor descriptions with anticancer and antimicrobial screening, though peer-reviewed quantitative biological data for this specific entity remain absent from the public domain [2].

Why Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate Cannot Be Interchanged with Close Structural Analogs


Within the arylthiazolyl piperidine family, seemingly minor structural modifications produce divergent physicochemical and pharmacological profiles. The target compound bears an N-ethylcarboxylate terminus on the piperidine ring, which distinguishes it from the corresponding primary carboxamide analog (CAS 1251686-09-5) and the bis-thiazole analog (CAS 1251635-23-0). These terminal functional groups govern hydrogen-bonding capacity (HBD = 1 for the target vs. higher HBD counts for carboxamide-bearing analogs), lipophilicity (XLogP3 = 3.1), and metabolic liability of the carbamate ester [1]. Since the arylthiazolyl piperidine scaffold has been validated as a pharmacophore for survival motor neuron (SMN) protein modulation—where even subtle changes in the piperidine substituent alter AC50 values by orders of magnitude—generic interchange without quantitative head-to-head data risks nullifying target engagement, cellular permeability, or metabolic stability [2].

Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor (HBD) Count and Lipophilicity Differentiate the Ethyl Carbamate from the Primary Carboxamide Analog

The target compound (PubChem CID 52417336) has exactly 1 hydrogen bond donor (the benzamide NH) and XLogP3 = 3.1. In contrast, its closest catalogued analog, 1-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide (CAS 1251686-09-5), bears a primary carboxamide (-CONH₂) on the piperidine ring, which contributes two additional HBDs from the amide NH₂ group and increases topological polar surface area while reducing lipophilicity. For the target compound, the reduced HBD count and higher XLogP3 predict superior passive membrane permeability, a critical determinant of intracellular target engagement [1]. Direct experimental permeability data are not publicly available for either compound.

physicochemical profiling ADME prediction lead optimization

Molecular Weight and Rotatable Bond Count Advantage Over the Bis-Thiazole Analog

The target compound has a molecular weight of 429.5 g/mol with 8 rotatable bonds. A structurally related bis-thiazole analog, ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate (CAS 1251635-23-0; PubChem CID 52417331), has a molecular weight of 443.5 g/mol and an estimated 9–10 rotatable bonds due to the additional thiazole-acetate arm [1]. The increased molecular weight and rotatable bond count of the bis-thiazole analog predict reduced ligand efficiency and potentially inferior oral bioavailability according to the Rule of Five. Both compounds lack publicly available biological potency data.

fragment-based drug design ligand efficiency metrics molecular complexity

Class-Level Validation: Arylthiazolyl Piperidine Scaffold Demonstrates Nanomolar SMN Protein Modulation

The arylthiazolyl piperidine pharmacophore has been validated as a bona fide modulator of survival motor neuron (SMN) protein production. The probe compound ML200 (CID 46907676), a close structural relative sharing the thiazol-2-yl-piperidine core, exhibited an AC50 of 31 nM in the SMN2 promoter reporter assay and a 576% increase in fold induction at saturating concentrations [1]. In SMA patient fibroblasts, ML200 produced a confirmed EC50 of 37 nM as measured by western blot and gem count assays [1]. This class-level data establishes the biological relevance of the scaffold. No direct SMN modulation data are available for the target compound itself.

spinal muscular atrophy SMN2 upregulation phenotypic screening

Class-Level Evidence: Cyclopropylthiazole Motif Confers Antifungal Activity with Micromolar to Nanomolar MIC Values

The 4-cyclopropylthiazole substructure present in the target compound has been independently associated with antifungal activity. In a 2018 study, novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated MIC values of 0.015–7.81 µg/mL against Candida spp. ATCC strains, with potency comparable to or exceeding that of nystatin [1]. A subsequent 2021 study on dicyclopropyl-thiazole compounds reported MIC values of 0.24–7.81 µg/mL against Candida spp., with no cytotoxicity toward human lung fibroblasts at antifungal concentrations [2]. These data establish the cyclopropylthiazole fragment as a privileged motif for antifungal activity, though the target compound has not been directly tested.

antifungal drug discovery Candida albicans cyclopropylthiazole SAR

Recommended Research Application Scenarios for Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate


SMN2 Upregulation Screening in Spinal Muscular Atrophy (SMA) Drug Discovery

Based on the validated arylthiazolyl piperidine scaffold (ML200: SMN2 AC50 = 31 nM, 576% fold induction) [1], this compound can be deployed in SMN2-luciferase reporter assays in HEK293 cells or in SMA patient fibroblast gem count assays. The ethyl carbamate substituent is predicted to modulate ADME properties relative to the primary carboxamide of ML200, offering a differentiated chemical starting point for structure-activity relationship (SAR) expansion.

Antifungal Susceptibility Testing Against Candida and Toxoplasma Species

The 4-cyclopropylthiazole substructure has demonstrated MIC values as low as 0.015 µg/mL against Candida spp. [2] and IC50 values 31–52 times lower than sulfadiazine against Toxoplasma gondii [3]. This compound may be prioritized for broth microdilution antifungal panels (CLSI M27-A3) and anti-Toxoplasma assays in VERO cell infection models, where the benzamido-piperidine extension could confer biofilm eradication or membrane permeability effects.

Physicochemical Property-Driven Lead Optimization Programs

With a favorable HBD count of 1, XLogP3 of 3.1, and TPSA of 109 Ų [4], the compound occupies drug-like chemical space suitable for oral bioavailability optimization. It can serve as a reference standard in ADME assay development (PAMPA, Caco-2 permeability, microsomal stability) where the carbamate ester provides a distinct metabolic liability profile compared to amide-bearing analogs.

Kinase or Epigenetic Target Panel Screening

Given the structural resemblance to thiazole-containing kinase inhibitors (e.g., B-Raf inhibitor optimization programs) [5] and KDM5 lysine demethylase inhibitors bearing the cyclopropylthiazole motif , this compound may be submitted to broad-panel kinase selectivity screens or histone demethylase biochemical assays. The ethyl piperidine-1-carboxylate tail may confer selectivity advantages over previously profiled analogs.

Quote Request

Request a Quote for Ethyl 4-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.